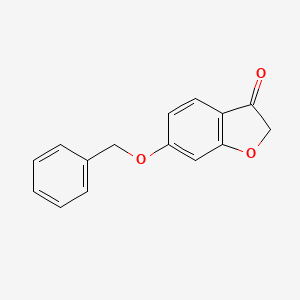

3(2H)-苯并呋喃酮,6-(苯甲氧基)-

描述

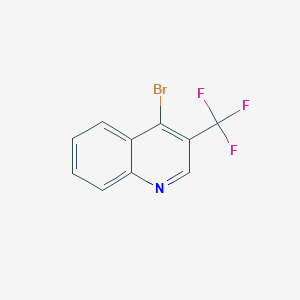

3(2H)-Benzofuranone, 6-(phenylmethoxy)-, is a chemical compound that belongs to the class of organic compounds known as benzofuranones. These compounds are characterized by a 2H-benzofuran skeleton and are of interest due to their diverse biological activities and potential applications in various fields, including pharmaceuticals and agrochemicals.

Synthesis Analysis

The synthesis of benzofuran-3(2H)-one scaffolds has been achieved through various methods. One innovative approach involves a Rh/Co relay catalyzed C-H functionalization/annulation of N-aryloxyacetamides with propiolic acids, which allows for the construction of benzofuran motifs with a quaternary center and a C3 carbonyl group . Another method utilizes known techniques for synthesizing 2,6-disubstituted-3(2H)-benzofuranone derivatives, where the reaction conditions influence whether degradation products or oxidation products are formed . Additionally, a novel method starting from 4-chloro salicylic acid has been used to synthesize 2-Bromo-6-chloro-3(2H)-benzofuranone, an intermediate for pesticides, through a series of reactions including esterification, etherification, hydrolysis, cyclization, and bromination .

Molecular Structure Analysis

The molecular structure of 3(2H)-benzofuranone derivatives is confirmed through various spectroscopic techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. For instance, the structure of 2-Bromo-6-chloro-3(2H)-benzofuranone was established using MS and 1H NMR . These techniques are crucial for verifying the successful synthesis and purity of the compounds.

Chemical Reactions Analysis

Benzofuranone derivatives can undergo a range of chemical reactions to form various functionalized scaffolds. For example, a series of novel methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives were synthesized via a one-pot reaction involving the Friedländer condensation reaction . Another study reported the synthesis of functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds, which were obtained through a four-step reaction sequence and evaluated for antimicrobial and antioxidant activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuranone derivatives are influenced by their molecular structure and the substituents attached to the benzofuranone core. These properties are essential for understanding the compound's behavior in biological systems and its potential applications. For instance, the introduction of fluorine to the benzofuranone structure generally elevated the cytotoxic activity of the compounds against human oral tumor cell lines, while other functional groups such as chlorine and methoxy did not have the same effect .

科学研究应用

合成和生物活性

- 一项研究重点介绍了合成 2(3H)-苯并呋喃酮的一步法,该方法显示出广泛的生物活性,例如镇痛、催眠和抗炎特性 (Babu 等人,2007 年)。

农药中的中间体

- 相关化合物 2-溴-6-氯-3(2H)-苯并呋喃酮被确定为具有稠合杂环结构的农药中的中间体 (P. Xiaojun,2005 年)。

合成变化

- 对 2,6-二取代-3(2H)-苯并呋喃酮衍生物的研究表明,反应条件可能导致降解产物或氧化产物 (Bokotey 等人,2002 年)。

细胞毒性活性

- 一项关于新合成的 2-氨基亚甲基-3(2H)-苯并呋喃酮化合物的研究发现,口腔肿瘤细胞系中药物敏感性存在显着差异,表明肿瘤特异性细胞毒作用 (Terasawa 等人,2001 年)。

Wittig 反应

- 苯并呋喃-3(2H)-酮已显示出有效进行 Wittig 反应,提供了一种合成功能化取代苯并呋喃的方法 (Chan 等人,1975 年)。

对映选择性合成

- 某些苯并呋喃酮衍生物的对映选择性合成已使用酶介导的水解反应进行 (Caliskan 和 Ay,2018 年)。

晶体结构分析

- 已经对来自 Xenophyllum poposum 的 2R-(−)-6-羟基三甲酮等生物活性代谢物进行了物理和化学表征,包括晶体结构测定 (Romano 等人,2008 年)。

还原反应

- 已经研究了各种 2-亚苄基-3(2H)-苯并呋喃酮与氢化锂铝-氯化铝的还原反应,生成相应的 2-苄基苯并呋喃 (Kurosawa 和 Morita,1981 年)。

植物化学研究

- 植物化学研究导致从植物中分离出新的化合物,如 Anaphalis lactea,包括具有潜在药理特性的苯并呋喃酮衍生物 (Ren 等人,2008 年)。

安全和危害

属性

IUPAC Name |

6-phenylmethoxy-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c16-14-10-18-15-8-12(6-7-13(14)15)17-9-11-4-2-1-3-5-11/h1-8H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJHOIWIKUDSVQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=C(O1)C=C(C=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40442809 | |

| Record name | 3(2H)-Benzofuranone, 6-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40442809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3(2H)-Benzofuranone, 6-(phenylmethoxy)- | |

CAS RN |

139149-21-6 | |

| Record name | 3(2H)-Benzofuranone, 6-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40442809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-bromophenyl)methyl]propanedioic Acid](/img/structure/B1278515.png)